molecular formula C8H9Br2NO2S B12203943 [(2,4-Dibromophenyl)sulfonyl]dimethylamine

[(2,4-Dibromophenyl)sulfonyl]dimethylamine

Cat. No.: B12203943
M. Wt: 343.04 g/mol
InChI Key: MYJGQMOENVZPHF-UHFFFAOYSA-N
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Description

[(2,4-Dibromophenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of two bromine atoms, a sulfonyl group, and a dimethylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dibromophenyl)sulfonyl]dimethylamine typically involves the reaction of 2,4-dibromophenol with sulfonyl chloride, followed by the introduction of a dimethylamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dibromophenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2,4-Dibromophenyl)sulfonyl]dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of [(2,4-Dibromophenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,4-Dibromophenyl)sulfonyl]dimethylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and dimethylamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9Br2NO2S

Molecular Weight

343.04 g/mol

IUPAC Name

2,4-dibromo-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9Br2NO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3

InChI Key

MYJGQMOENVZPHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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